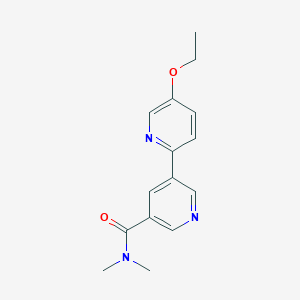![molecular formula C9H12IN3O B7024249 [(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7024249.png)
[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a methanol group and an iodopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones and iodopyrroles via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodopyrazine moiety can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield an aldehyde or carboxylic acid, while substitution of the iodine atom could yield various substituted pyrazine derivatives.
Scientific Research Applications
[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The iodopyrazine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic activities.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol is unique due to its specific combination of a pyrrolidine ring, methanol group, and iodopyrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-8-4-12-9(5-11-8)13-3-1-2-7(13)6-14/h4-5,7,14H,1-3,6H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZAGSBXHLAEEU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CN=C(C=N2)I)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CN=C(C=N2)I)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7024171.png)
![[4-[[1-(3-Methylbut-3-enyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7024179.png)
![2-Methyl-4-[[1-(3-methylbut-3-enyl)triazol-4-yl]methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7024187.png)

![1-[[1-(Cyclobutylmethyl)triazol-4-yl]methyl]-2,3-dihydroindole-6-sulfonamide](/img/structure/B7024201.png)

![N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide](/img/structure/B7024213.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide](/img/structure/B7024219.png)



![oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B7024255.png)
![7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one](/img/structure/B7024262.png)
![2-(5-methylfuran-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-1-carboxamide](/img/structure/B7024270.png)
